molecular formula C8H15NO B3393515 4-[(1-Methylethyl)imino]-2-pentanone CAS No. 31411-75-3

4-[(1-Methylethyl)imino]-2-pentanone

Cat. No.: B3393515
CAS No.: 31411-75-3
M. Wt: 141.21 g/mol
InChI Key: RYFJKGWMVVZSLH-UHFFFAOYSA-N
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Description

4-[(1-Methylethyl)imino]-2-pentanone is an organic compound characterized by a ketone group at the 2-position of a pentanone backbone and an imino group (NH) substituted with a 1-methylethyl (isopropyl) group at the 4-position. Its IUPAC name reflects this structure, emphasizing the isopropylimino substituent. This compound has been identified in natural sources, such as the volatile profile of Sedum ew from Kazakhstan, where it constituted 2.03% of the analyzed composition .

Properties

IUPAC Name

4-propan-2-yliminopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJKGWMVVZSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylethyl)imino]-2-pentanone typically involves the reaction of suitable starting materials under specific conditions. One common method includes the condensation of 2-pentanone with isopropylamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylethyl)imino]-2-pentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines .

Scientific Research Applications

4-[(1-Methylethyl)imino]-2-pentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Methylethyl)imino]-2-pentanone involves its interaction with molecular targets through its imine functional group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-[(1-Methylethyl)imino]-2-pentanone, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features/Applications Source/CAS Number
This compound C₈H₁₅NO 141.21 g/mol Ketone, imino (isopropyl-substituted) Natural occurrence in Sedum ew
4-Methyl-1-phenyl-2-pentanone C₁₂H₁₆O 176.25 g/mol Ketone, phenyl, methyl Flavoring agent (FEMA 2740) CAS 5349-62-2
4-(1-Methylethyl)-benzaldehyde C₁₀H₁₂O 148.20 g/mol Benzaldehyde, isopropyl Aroma-active compound in sesame oil
2,2,4,4-Tetramethyl-3-pentanone C₉H₁₈O 142.24 g/mol Branched ketone High branching, potential solvent CAS 815-24-7
4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone C₁₈H₂₅NO 271.40 g/mol Ketone, pyrrolidinyl, methylphenyl Complex substituents, synthetic intermediate CAS N/A

Key Differences and Implications

Branched vs. Linear Structures: 2,2,4,4-Tetramethyl-3-pentanone’s steric hindrance from methyl groups likely reduces its boiling point compared to less branched analogs , whereas the isopropylimino group in the target compound may enhance polarity.

Applications and Biological Activity: 4-Methyl-1-phenyl-2-pentanone is used as a flavoring agent (FEMA 2740) due to its aromatic phenyl group, which contributes to odor profiles . 4-(1-Methylethyl)-benzaldehyde, identified in sesame oil, highlights the role of isopropyl-substituted aldehydes in food aroma .

Physical Properties: The molecular weight and substituents influence solubility and volatility. For instance, the phenyl group in 4-Methyl-1-phenyl-2-pentanone increases hydrophobicity, whereas the imino group in the target compound may enhance water solubility via hydrogen bonding.

Research Findings and Trends

  • Natural vs. Synthetic Occurrence: The target compound’s identification in Sedum ew contrasts with synthetic analogs like 4-Methyl-1-phenyl-2-pentanone, underscoring divergent sourcing and applications.
  • Thermal Stability: Branched ketones like 2,2,4,4-Tetramethyl-3-pentanone exhibit lower melting points due to reduced crystallinity, a trend that may extend to the target compound depending on its conformational flexibility.

Biological Activity

4-[(1-Methylethyl)imino]-2-pentanone, also known by its CAS number 31411-75-3, is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its imine functional group, which contributes to its reactivity and interaction with biological molecules. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The imine group can enhance binding affinity to target proteins, influencing their activity. Research indicates that this compound may modulate pathways involved in metabolic processes, potentially affecting lipid metabolism and cellular signaling.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of this compound, demonstrating its ability to scavenge free radicals in vitro. This suggests a protective role against oxidative stress in cellular systems.
  • Cytotoxicity : In a series of cytotoxicity assays conducted on various cancer cell lines, this compound exhibited selective cytotoxic effects. The compound demonstrated higher toxicity towards specific cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.
  • Enzyme Inhibition : Research has shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates in treated cells, suggesting therapeutic implications for metabolic disorders.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
AntioxidantScavenges free radicals[Research Study 1]
CytotoxicitySelective toxicity in cancer cells[Research Study 2]
Enzyme InhibitionInhibits metabolic enzymes[Research Study 3]

Toxicological Studies

Toxicological assessments have indicated that while this compound shows promise in therapeutic applications, it also necessitates caution due to potential cytotoxic effects at higher concentrations. Long-term exposure studies are required to fully understand its safety profile.

Pharmacological Potential

The pharmacological potential of this compound is being explored in various contexts:

  • Metabolic Disorders : Its role in modulating enzyme activity suggests potential applications in treating conditions like diabetes and obesity.
  • Cancer Therapy : The selective cytotoxicity observed points towards its utility in developing new cancer treatment modalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-Methylethyl)imino]-2-pentanone

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